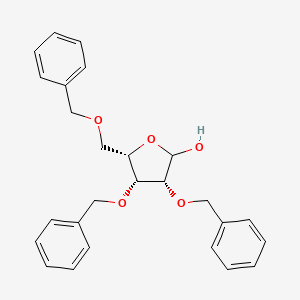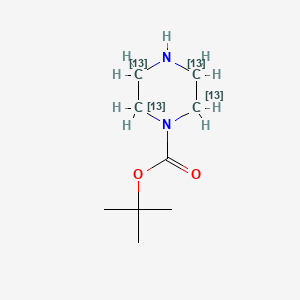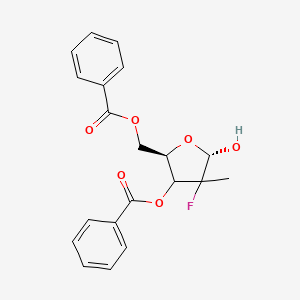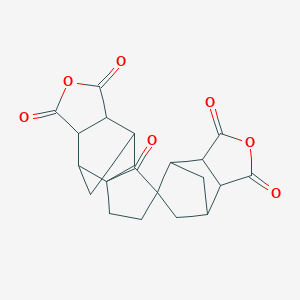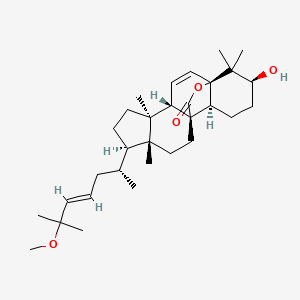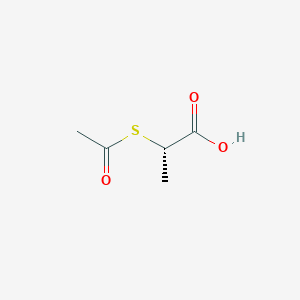
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is a chiral compound often used in organic synthesis. The presence of the deuterium atoms (indicated by the “d3” suffix) makes it particularly useful in studies involving isotopic labeling. This compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Methyl-1-hexanol.
Tosylation: The hydroxyl group of the precursor is converted into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This step forms (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane.
Deuterium Exchange: The final step involves the exchange of hydrogen atoms with deuterium atoms, typically using a deuterium source like deuterium gas (D2) or deuterated solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation reactions can convert the compound into different functional groups, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and alkoxide ions (RO-).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products vary depending on the specific oxidation conditions but can include ketones, aldehydes, or carboxylic acids.
科学的研究の応用
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development and as a tool in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the tosylate group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the compound is converted to an alcohol through the addition of hydrogen atoms.
類似化合物との比較
Similar Compounds
®-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3: The enantiomer of the compound, with different stereochemistry.
2-Methyl-1-(4-toluenesulfonyloxy)hexane: The non-deuterated version of the compound.
(S)-2-Methyl-1-hexanol: The precursor used in the synthesis of the compound.
Uniqueness
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is unique due to its specific stereochemistry and the presence of deuterium atoms. These features make it particularly valuable in isotopic labeling studies and in reactions where stereochemistry plays a crucial role.
特性
分子式 |
C14H22O3S |
|---|---|
分子量 |
273.41 g/mol |
IUPAC名 |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
InChIキー |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)COS(=O)(=O)C1=CC=C(C=C1)C |
正規SMILES |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


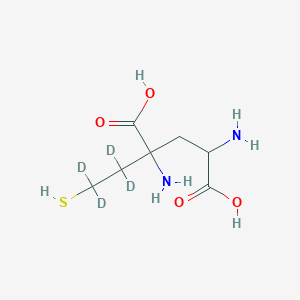
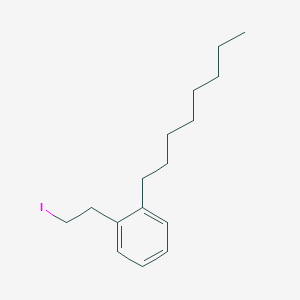

![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
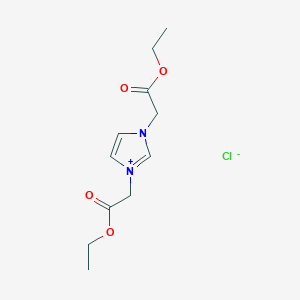
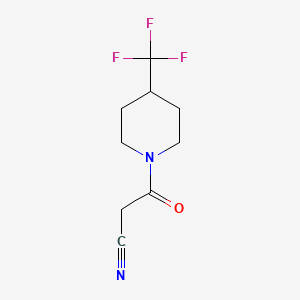
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
